molecular formula C13H24N2O4 B8190181 1-Cyclohexyl-3-methyl-piperazine oxalte

1-Cyclohexyl-3-methyl-piperazine oxalte

Cat. No.: B8190181
M. Wt: 272.34 g/mol
InChI Key: YDHMUFNOZYBUFH-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-methyl-piperazine oxalate is a chemical compound with the molecular formula C13H24N2O4. It is known for its unique structure, which includes a cyclohexyl group attached to a piperazine ring, further substituted with a methyl group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-methyl-piperazine oxalate can be synthesized through a multi-step process involving the reaction of cyclohexylamine with methyl piperazine. The reaction typically involves the use of oxalic acid to form the oxalate salt. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of 1-Cyclohexyl-3-methyl-piperazine oxalate involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-methyl-piperazine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclohexyl-3-methyl-piperazine oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Used in the production of specialty chemicals and intermediates .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-methyl-piperazine oxalate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Cyclohexyl-3-methyl-piperazine oxalate can be compared with other similar compounds, such as:

  • 1-Cyclohexyl-4-methyl-piperazine oxalate
  • 1-Cyclohexyl-3-ethyl-piperazine oxalate
  • 1-Cyclohexyl-3-methyl-piperidine oxalate

Uniqueness: The unique combination of the cyclohexyl group and the methyl-substituted piperazine ring in 1-Cyclohexyl-3-methyl-piperazine oxalate imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-cyclohexyl-3-methylpiperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.C2H2O4/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;3-1(4)2(5)6/h10-12H,2-9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHMUFNOZYBUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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